(Butan-2-yl)(2-cyclopropylethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butan-2-yl)(2-cyclopropylethyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a butan-2-yl group and a 2-cyclopropylethyl group attached to the nitrogen atom, making it a secondary amine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(2-cyclopropylethyl)amine can be achieved through several methods. One common approach is the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 2-bromobutane with 2-cyclopropylethylamine in the presence of a base can yield the desired compound . Another method involves the reductive amination of ketones or aldehydes with amines, using reducing agents such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and other advanced techniques may be employed to optimize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(Butan-2-yl)(2-cyclopropylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated compounds and strong bases like sodium hydroxide (NaOH) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
(Butan-2-yl)(2-cyclopropylethyl)amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (Butan-2-yl)(2-cyclopropylethyl)amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butylamine: A primary amine with a similar structure but lacking the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the butan-2-yl group.
Isopropylamine: Similar in structure but with an isopropyl group instead of butan-2-yl.
Uniqueness
(Butan-2-yl)(2-cyclopropylethyl)amine is unique due to its combination of the butan-2-yl and 2-cyclopropylethyl groups, which confer specific chemical and biological properties. This unique structure allows it to participate in a variety of reactions and applications that may not be possible with other similar compounds .
Eigenschaften
Molekularformel |
C9H19N |
---|---|
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
N-(2-cyclopropylethyl)butan-2-amine |
InChI |
InChI=1S/C9H19N/c1-3-8(2)10-7-6-9-4-5-9/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
UOYQSVGJXOPFML-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NCCC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.